N-(4-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine
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Overview
Description
N-(4-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine is a complex heterocyclic compound that features a fusion of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate aldehydes or ketones under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol, and the product is obtained after purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-(4-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit carbonic anhydrase and cholinesterase, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with similar structural features and biological activities.
Uniqueness
N-(4-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine is unique due to the presence of the furyl vinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific pharmacological activities .
Properties
CAS No. |
878431-18-6 |
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Molecular Formula |
C17H15N5OS |
Molecular Weight |
337.4g/mol |
IUPAC Name |
4-[6-[(E)-2-(furan-2-yl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H15N5OS/c1-21(2)13-7-5-12(6-8-13)16-18-19-17-22(16)20-15(24-17)10-9-14-4-3-11-23-14/h3-11H,1-2H3/b10-9+ |
InChI Key |
HYGNBMVDUWDIPJ-MDZDMXLPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CO4 |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CO4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CO4 |
Origin of Product |
United States |
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